2-(3-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile
Overview
Description
2-(3-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile is a useful research compound. Its molecular formula is C21H21BrN2O2 and its molecular weight is 413.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.07864 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoluminescence Characteristics
A compound structurally similar to 2-(3-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile, synthesized through base-catalyzed condensation, exhibited green fluorescence in both solid state and solution under UV irradiation. This compound and its derivatives demonstrate good thermal stability, with decomposition temperatures ranging from 301 to 378°C, suggesting potential applications in materials science, particularly in the development of fluorescent materials for optical devices and sensors (Xu, Yu, & Yu, 2012).
Crystal Structures and Intermolecular Interactions
The Z/E isomerism of a related acrylonitrile compound was explored through X-ray diffraction and DFT calculations, highlighting the impact of molecular structure on the stability and intermolecular interactions of these compounds. This research provides insights into the structural properties of acrylonitrile derivatives, which could inform the design of materials with specific optical or electronic properties (Tammisetti et al., 2018).
Catalytic Activity and Polymerization
Research into nucleophilic heterocyclic carbene complexes of palladium, which could be synthesized from acrylonitrile derivatives, suggests potential applications in catalysis, particularly in the coupling of acrylates with aryl bromides. This indicates a pathway for using acrylonitrile derivatives in the synthesis of complex organic molecules and polymers (Tsoureas, Danopoulos, Tulloch, & Light, 2003).
Antibacterial Activities
The antibacterial properties of novel cyanopyridine derivatives, which could be structurally related to the compound of interest, were investigated, indicating potential biomedical applications. These derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting that similar compounds might be explored for use in antimicrobial coatings or treatments (El-hashash & Shaban, 2019).
Properties
IUPAC Name |
(E)-2-(3-bromophenyl)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-25-20-13-19(24-8-3-4-9-24)21(26-2)12-16(20)10-17(14-23)15-6-5-7-18(22)11-15/h5-7,10-13H,3-4,8-9H2,1-2H3/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIKUGABFHBMDO-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC(=CC=C2)Br)OC)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC(=CC=C2)Br)OC)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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